molecular formula C13H10ClNO4 B1368585 2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine CAS No. 884504-84-1

2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine

Cat. No. B1368585
M. Wt: 279.67 g/mol
InChI Key: MXZJDHKUOGYCQS-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine is a chemical compound with the molecular formula C13H10ClNO4 . It has a molecular weight of 279.68 . The compound is a white solid and its IUPAC name is ethyl 5-[(6-chloro-3-pyridinyl)carbonyl]-2-furoate .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine is 1S/C13H10ClNO4/c1-2-18-13(17)10-5-4-9(19-10)12(16)8-3-6-11(14)15-7-8/h3-7H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine is a white solid . Its molecular weight is 279.68 , and its IUPAC name is ethyl 5-[(6-chloro-3-pyridinyl)carbonyl]-2-furoate .

Scientific Research Applications

Synthesis and Chemical Properties

  • Shiotani and Taniguchi (1996) explored the synthesis and chemical reactions of furo[3,2-b]pyridine N-oxide, including chlorination and cyanation, leading to various derivatives, some of which could be related to 2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine (Shiotani & Taniguchi, 1996).
  • Morita and Shiotani (1986) discussed the preparation and reactions of 2- and 3-substituted furo[2,3-b]pyridines, a chemical process potentially relevant to understanding the properties of 2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine (Morita & Shiotani, 1986).

Antitumor Agents and Inhibitors

  • Hirohashi et al. (1993) examined the reactivities of 5-fluorouracil degradation inhibitors, which involved compounds structurally similar to 2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine. Their work included the development of novel antitumor agents containing such inhibitors (Hirohashi et al., 1993).

Synthesis and Reactions of Pyridines

  • Abdel-Mohsen and Geies (2009) used a compound similar to 2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine as a building block for the synthesis of various pyridine systems. Some of these compounds were evaluated as antibacterial agents, indicating potential biomedical applications (Abdel-Mohsen & Geies, 2009).

Enhanced Dienophilicity

  • Connon and Hegarty (2000, 2004) reported on the stabilization and enhanced dienophilicity of pyridynes, which are related to the pyridine structure of 2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine. This research may provide insights into the reactivity of such compounds (Connon & Hegarty, 2000), (Connon & Hegarty, 2004).

Synthesis of Melatonin Analogues

  • Poel et al. (2002) conducted a study synthesizing melatonin analogues derived from furo[2,3-b]- and [2,3-c]pyridines using a palladium-copper catalyst system. This research could be relevant for understanding the synthetic pathways and potential applications of 2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine (Poel et al., 2002).

properties

IUPAC Name

ethyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-2-18-13(17)10-5-4-9(19-10)12(16)8-3-6-11(14)15-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZJDHKUOGYCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641791
Record name Ethyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine

CAS RN

884504-84-1
Record name Ethyl 5-[(6-chloro-3-pyridinyl)carbonyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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